![molecular formula C9H12BF3N2O4 B1525751 1-Boc-3-trifluoromethylpyrazole-5-boronic acid CAS No. 1684433-60-0](/img/structure/B1525751.png)
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is represented by the InChI code: 1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.01 g/mol. It should be stored in a freezer .Scientific Research Applications
Versatility in Organic Synthesis and Catalysis
Boronic acids, including structures like 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, serve as pivotal reagents in organic synthesis due to their unique reactivity and versatility. They are widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, offering a convenient route for constructing complex organic frameworks. This capability is exemplified in the preparation of diverse molecular structures, ranging from small molecules to polymers, highlighting the broad applicability of boronic acids in medicinal chemistry and material science. The role of boronic acids extends beyond synthesis to catalysis, where they have been employed in transformations like the aza-Michael addition, showcasing their potential as catalysts for enantioselective synthesis (Erker, 2005), (Hashimoto, A. Gálvez, K. Maruoka, 2015).
Advancements in Borylation Chemistry
Recent advances in boron chemistry, particularly involving tris(pentafluorophenyl)borane, underscore the expansion of borylation methods. These developments have paved the way for novel borane and borocation reagents that transcend traditional borylation reactions. Such progress is indicative of the evolving landscape of boron chemistry, where the versatility of boronic acids is being leveraged to access a wider range of chemical transformations and compounds (Lawson, R. L. Melen, 2017).
Biomedical Applications and Sensor Development
Boronic acids have also found significant applications in the biomedical field, including enzyme inhibition, cancer therapy, and as components of diagnostic sensors. Their unique ability to form reversible covalent bonds with diols and polyols makes them ideal candidates for developing responsive materials and sensing devices for biologically relevant molecules. This property has been exploited in the creation of fluorescent sensors for glucose, offering promising avenues for non-invasive blood sugar monitoring in diabetes management (Yang, X. Gao, B. Wang, 2003), (Huang, M. Jia, Y. Xie, J. Wang, W. Xu, H. Fang, 2012).
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZJABNIBRHQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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